N-(4-ethoxyphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is an organic compound that features a benzamide core substituted with ethoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(4-ethoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides and other substituted products.
Scientific Research Applications
N-(4-ethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzamide core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.
Paracetamol (acetaminophen): An analgesic and antipyretic compound with a related chemical structure.
Lidocaine: A local anesthetic with structural similarities in the benzamide core.
Uniqueness
N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in its analogs .
Properties
Molecular Formula |
C15H13N3O6 |
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Molecular Weight |
331.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O6/c1-2-24-14-5-3-11(4-6-14)16-15(19)10-7-12(17(20)21)9-13(8-10)18(22)23/h3-9H,2H2,1H3,(H,16,19) |
InChI Key |
RJXJJAGQYZRSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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